molecular formula C12H14O4 B2966089 4-Ethoxy-4-oxo-3-phenylbutanoic acid CAS No. 32971-21-4

4-Ethoxy-4-oxo-3-phenylbutanoic acid

Cat. No.: B2966089
CAS No.: 32971-21-4
M. Wt: 222.24
InChI Key: LTZBQKMDXRGZGS-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxo-3-phenylbutanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an ethoxy group, a phenyl group, and a butanoic acid backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

4-Ethoxy-4-oxo-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like N-bromophthalimide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethoxy-4-oxo-3-phenylbutanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-4-oxo-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in acidic medium, and the enol form reacts with oxidizing agents . The development of positive charge in the transition state is a key feature of its reaction mechanism.

Comparison with Similar Compounds

4-Ethoxy-4-oxo-3-phenylbutanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

4-ethoxy-4-oxo-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)10(8-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBQKMDXRGZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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